molecular formula C17H16F3NO2 B150245 Flutolanil CAS No. 66332-96-5

Flutolanil

Cat. No.: B150245
CAS No.: 66332-96-5
M. Wt: 323.31 g/mol
InChI Key: PTCGDEVVHUXTMP-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Flutolanil specifically inhibits the succinate dehydrogenase complex (Complex II) of Basidiomycetes . This enzyme complex is a functional part of the Krebs cycle and the respiratory chain, and catalyzes both the oxidation of succinate to fumarate and the reduction of quinone .

Cellular Effects

This compound exhibits excellent acropetal movement in rice, and better protective and curative activity than validamycin against rice sheath blight . It also has been shown to cause sublethal effects in zebrafish embryos, including growth inhibition, abnormal spontaneous movement, slower heart rate, complete hatching failure, and morphological deformities .

Molecular Mechanism

This compound’s mechanism of action is through the inhibition of the succinate dehydrogenase complex (Complex II) in the mitochondrial membrane . This results in a decrease in the affinity of the SDH complex for this compound, conferring resistance to the fungicide .

Temporal Effects in Laboratory Settings

This compound has been found to be persistent in both soils and aquatic systems . It has a low aqueous solubility and is volatile with a marginal risk of leaching to groundwater .

Dosage Effects in Animal Models

In zebrafish, the acute toxicity of this compound varies with different developmental stages. The acute toxicity was found to be 5.47 mg/L for embryos, 4.09 mg/L for 72-hour-old larvae, 3.91 mg/L for 12-hour-old larvae, and 2.70 mg/L for adults .

Metabolic Pathways

This compound affects the mitochondrial respiratory Complex II, which is also referred to as the succinate:quinone reductase (SQR) or the succinate dehydrogenase (SDH) complex . This enzyme complex is a functional part of the Krebs cycle and the respiratory chain .

Transport and Distribution

This compound is a systemic fungicide, meaning it can be absorbed and transported within the plant to provide protection against pathogens

Subcellular Localization

This compound targets the succinate dehydrogenase complex (Complex II) in the mitochondrial membrane . This indicates that this compound localizes to the mitochondria within cells .

Chemical Reactions Analysis

Flutolanil undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

N-(3-propan-2-yloxyphenyl)-2-(trifluoromethyl)benzamide
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO2/c1-11(2)23-13-7-5-6-12(10-13)21-16(22)14-8-3-4-9-15(14)17(18,19)20/h3-11H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCGDEVVHUXTMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO2
Record name FLUTOLANIL
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DSSTOX Substance ID

DTXSID8024109
Record name Flutolanil
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Molecular Weight

323.31 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

COLOURLESS-TO-WHITE CRYSTALS.
Record name FLUTOLANIL
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Solubility

In water 8.01 mg/L at 20 °C, In acetone = 0.6062 mg/L at 20 °C; acetonitrile = 0.3338 mg/L at 20 °C; dichloromethane = 0.3776 mg/L at 20 °C; ethyl acetate = 0.3647 mg/L at 20 °C; n-hexane = 0.395X10-3 mg/L at 20 °C; methanol = 0.3222 mg/L at 20 °C; n-octanol = 0.0423 mg/L at 20 °C; toluene = 0.0354 mg/L at 20 °C, Solubility in water, g/100ml at 20 °C: 0.001 (none)
Record name Flutolanil
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Record name FLUTOLANIL
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Density

1.32 g/cu cm at 20 °C, 1.3 g/cm³
Record name Flutolanil
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FLUTOLANIL
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Vapor Pressure

1.33X10-5 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
Record name Flutolanil
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Record name FLUTOLANIL
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Color/Form

White, crystalline solid, Colorless crystals

CAS No.

66332-96-5
Record name Flutolanil
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Record name Flutolanil
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Record name Benzamide, N-[3-(1-methylethoxy)phenyl]-2-(trifluoromethyl)
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Record name FLUTOLANIL
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Record name Flutolanil
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Record name FLUTOLANIL
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Melting Point

108 °C, 100-107 °C
Record name Flutolanil
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6658
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name FLUTOLANIL
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Synthesis routes and methods

Procedure details

To a tetrahydrofuran solution containing 1.5 g (0.01 mole) of m-isopropoxyaniline and 1.2 g (0.011 mole) of triethylamine, while being cooled in ice water, was added slowly 2.3 g (0.011 mole) of o-trifluoromethylbenzoyl chloride. After having been stirred for 2 hours at room temperature, the reaction mixture was freed from triethylamine hydrochloride by filtration and then from the solvent by distillation under reduced pressure. The residue was recrystallized from n-hexane to obtain 2.9 g (91% yield) of the intended product melting at 95° to 97° C.
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
91%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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